molecular formula C5H11N3Si B083443 1-(Trimethylsilyl)-1H-1,2,3-triazole CAS No. 13257-88-0

1-(Trimethylsilyl)-1H-1,2,3-triazole

Cat. No.: B083443
CAS No.: 13257-88-0
M. Wt: 141.25 g/mol
InChI Key: MJXUZAHRGOEWSQ-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The trimethylsilyl group attached to the triazole ring enhances its stability and reactivity, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-1H-1,2,3-triazole can be synthesized through several methods. . This reaction is typically carried out under mild conditions and provides high yields of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated protocols. Reagents such as methoxyamine–HCl and trimethylsilyl chloride are commonly used in these processes . The reaction conditions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silylated derivatives, while oxidation reactions can produce oxidized triazole compounds .

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to its broad-spectrum biological activities .

Comparison with Similar Compounds

1-(Trimethylsilyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its enhanced stability and reactivity due to the presence of the trimethylsilyl group, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

trimethyl(triazol-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3Si/c1-9(2,3)8-5-4-6-7-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXUZAHRGOEWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065388
Record name 1H-1,2,3-Triazole, 1-(trimethylsilyl)-
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Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13257-88-0
Record name 1-(Trimethylsilyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole, 1-(trimethylsilyl)-
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Record name 1H-1,2,3-Triazole, 1-(trimethylsilyl)-
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Record name 1H-1,2,3-Triazole, 1-(trimethylsilyl)-
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Record name 1-(trimethylsilyl)-1H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Trimethylsilyl)-1H-1,2,3-triazole
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Reactant of Route 6
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